molecular formula C14H20ClNO2 B1378293 cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride CAS No. 1151805-39-8

cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride

Cat. No.: B1378293
CAS No.: 1151805-39-8
M. Wt: 269.77 g/mol
InChI Key: QWSZAZFVAIBABP-ZOWNYOTGSA-N
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Description

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group, an amino group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.

    Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Phenylpropanoate Formation: The phenylpropanoate moiety is formed through esterification reactions involving phenylpropanoic acid and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl (2S)-2-amino-3-phenylpropanoate: Lacks the hydrochloride component.

    Cyclopentyl (2S)-2-amino-3-phenylpropanoic acid: Contains a carboxylic acid group instead of an ester.

    Cyclopentyl (2S)-2-amino-3-phenylpropanol: Contains an alcohol group instead of an ester.

Uniqueness

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC14H19ClN2O2
Molecular Weight269.77 g/mol

The compound features a cyclopentyl group attached to a chiral center at the second carbon, along with an amino group and a phenyl group at the third carbon, which contribute to its biological activity and reactivity in various chemical processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter signaling pathways, potentially influencing mood regulation and cognitive functions .

Interaction Studies

Research indicates that compounds with similar structures can exhibit significant binding affinities to neurotransmitter receptors. For instance, this compound may interact with:

  • Serotonin Receptors : Potential implications for mood disorders.
  • Dopamine Receptors : Possible effects on reward pathways and addiction.

Further investigation is necessary to elucidate the specific interactions and pathways involved .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess its impact on cellular functions such as proliferation, apoptosis, and receptor binding.

Study TypeFindings
Platelet AggregationInhibitory effects observed in rat models .
Neurotransmitter BindingAffinity for serotonin and dopamine receptors suggested .

Case Studies

  • Antiplatelet Activity : A study evaluated the compound's effect on ADP-induced platelet aggregation in rats, demonstrating a significant reduction in aggregation at certain concentrations, indicating potential therapeutic applications in cardiovascular diseases .
  • Neuropharmacology : Research into structurally similar compounds suggests that this compound might enhance cognitive function through modulation of neurotransmitter systems .

Comparisons with Similar Compounds

This compound shares structural similarities with other amino acid derivatives. Below is a comparison highlighting their unique features:

Compound NameStructure HighlightsUnique Features
Ethyl 2-amino-3-phenylpropanoate hydrochlorideEthyl group instead of cyclopentylCommonly used as an antidepressant
Isopropyl 2-amino-3-phenylpropanoate hydrochlorideIsopropyl group instead of cyclopentylIncreased lipophilicity
Benzyl 2-amino-3-phenylpropanoate hydrochlorideBenzyl group instead of cyclopentylEnhanced receptor binding affinity

The unique cyclopentane moiety of this compound may influence its pharmacokinetic properties compared to these similar compounds, offering advantages in targeted drug design and therapeutic efficacy .

Properties

IUPAC Name

cyclopentyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZAZFVAIBABP-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC(=O)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.